
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxoisochroman-4-yl acetate is an organic compound belonging to the class of isochromans Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxoisochroman-4-yl acetate typically involves the acylation of isochroman derivatives. One common method includes the reaction of isochroman-4-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like diethyl ether under reflux conditions to yield the desired acetate ester .
Industrial Production Methods
Industrial production of 3-oxoisochroman-4-yl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-oxoisochroman-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted isochroman derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-oxoisochroman-4-yl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-oxoisochroman-4-yl acetate involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Isochroman-4-one: A precursor in the synthesis of 3-oxoisochroman-4-yl acetate.
3-oxoisochroman-4-yl propionate: A similar compound with a propionate ester group instead of an acetate group.
2-oxo-2H-chromen-3-yl acetate: Another related compound with a chromen structure.
Uniqueness
3-oxoisochroman-4-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate ester group makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization.
Properties
CAS No. |
87532-14-7 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(3-oxo-1,4-dihydroisochromen-4-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)15-10-9-5-3-2-4-8(9)6-14-11(10)13/h2-5,10H,6H2,1H3 |
InChI Key |
MSJDFPKFABMAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
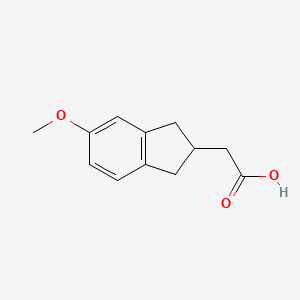
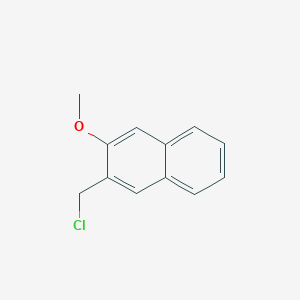

![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)
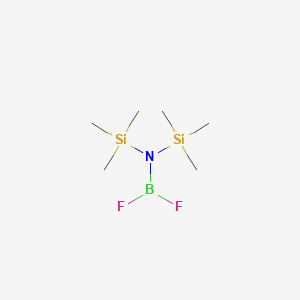

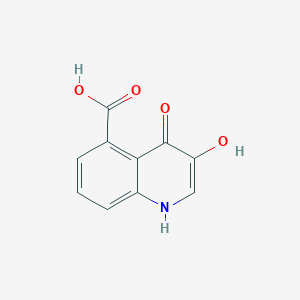

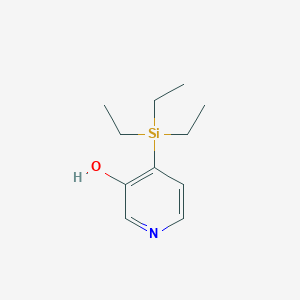
![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)
